Metabolic Stability: Blockade of Aldehyde Oxidase (AO) Oxidation at the 3-Position
The imidazo[1,2-a]pyrimidine ring is rapidly oxidized by human aldehyde oxidase (AO) at the C-3 position, representing a major metabolic liability for drug candidates containing this scaffold [1]. Introducing a cyano substituent at the 3-position sterically and electronically blocks this oxidation site, whereas the 2-carbonitrile and 6-carbonitrile regioisomers leave the C-3 position unsubstituted and therefore fully exposed to AO-mediated metabolism [1]. This metabolic vulnerability at the 3-position is a class-wide property of imidazo[1,2-a]pyrimidines, making the 3-carbonitrile regioisomer the only variant that intrinsically possesses a metabolic blocking group at the critical oxidation locus.
| Evidence Dimension | Susceptibility to aldehyde oxidase (AO)-mediated oxidation |
|---|---|
| Target Compound Data | Cyano group occupies the C-3 position; predicted to block AO oxidation. |
| Comparator Or Baseline | Imidazo[1,2-a]pyrimidine-2-carbonitrile (CAS 864439-33-8) and imidazo[1,2-a]pyrimidine-6-carbonitrile (CAS 1020033-79-7) have an unsubstituted C-3 position. |
| Quantified Difference | Not directly quantified in a comparative experiment; inferred from the established mechanism of AO oxidation at C-3. |
| Conditions | Metabolic stability assessment based on published AO structure-based model and experimental data for imidazo[1,2-a]pyrimidine derivatives (Wright et al., J. Med. Chem. 2011). |
Why This Matters
Compounds lacking the 3-cyano block may undergo rapid AO clearance in vivo, reducing their effective half-life and compromising their utility in animal efficacy studies.
- [1] Wright, S. W.; et al. Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). J. Med. Chem. 2011, 54 (21), 7583–7597. https://doi.org/10.1021/jm2010942. View Source
